molecular formula C9H16O B1294589 2-Butylcyclopentanone CAS No. 934-42-9

2-Butylcyclopentanone

Cat. No. B1294589
CAS RN: 934-42-9
M. Wt: 140.22 g/mol
InChI Key: ZAQYRXDJFINJJE-UHFFFAOYSA-N
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Description

2-Butylcyclopentanone is a compound that can be synthesized from cyclopentanone derivatives. It is a molecule that contains a cyclopentanone ring—a five-membered ring with a ketone functional group—and a butyl group attached to the second carbon of the ring. This compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in various chemical reactions.

Synthesis Analysis

The synthesis of 2-butylcyclopentanone can be achieved through a multi-step process starting from 2,3-epoxycyclopentanone. This epoxide can be reacted with ethylene glycol in the presence of p-toluenesulfonic acid to yield a derivative that, upon reaction with alkyl lithium, produces 2-alkyl-3,3-(ethylenedioxy)cyclopentanols. Subsequent treatment with aqueous sulfuric acid leads to the formation of 2-alkyl-2-cyclopentenones, including 2-butyl-2-cyclopentenone, in good yields .

Molecular Structure Analysis

The molecular structure of 2-butylcyclopentanone is characterized by the presence of a five-membered ring with a ketone functional group. The butyl group attached to the ring can influence the overall conformation and reactivity of the molecule. While the provided data does not directly describe the molecular structure of 2-butylcyclopentanone, it can be inferred that the molecule would exhibit conformational isomerism similar to other cyclopentanone derivatives .

Chemical Reactions Analysis

2-Butylcyclopentanone can participate in various chemical reactions typical of ketones, such as nucleophilic addition. The presence of the butyl group may also allow for reactions unique to alkylated cyclopentanones. For instance, the photodimerization of benzyl-substituted cyclopentanones has been observed, suggesting that 2-butylcyclopentanone could undergo similar photochemical reactions under the right conditions . Additionally, the compound may react with alcohols, leading to the formation of binary mixtures with interesting thermophysical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butylcyclopentanone would be influenced by its molecular structure. The ketone group would contribute to its polarity, solubility in organic solvents, and potential for hydrogen bonding. The butyl group would impart hydrophobic character to the molecule, affecting its boiling point and miscibility with non-polar solvents. While specific data on 2-butylcyclopentanone is not provided, studies on cyclopentanone and its mixtures with alcohols can offer insights into the behavior of such compounds .

Scientific Research Applications

Acid-Catalyzed Rearrangements

2-Butylcyclopentanone, when subjected to acid-catalyzed conditions, undergoes significant transformations. A study by Zhu, Pardi, and Cohen (2000) explored the behavior of similar cyclopentanones under the influence of sulfuric acid, leading to ring cleavage and formation reactions, highlighting the compound's potential in synthetic organic chemistry (Shirong Zhu et al., 2000).

Base-Induced Formation of Bicyclic Compounds

Research by Haynes and Katsifis (1989) demonstrated the base-induced transformation of cyclopentanone derivatives into bicyclic compounds. This study is significant for understanding the reactivity and potential applications of 2-butylcyclopentanone in creating complex bicyclic structures (R. Haynes & A. Katsifis, 1989).

Synthesis of Bicyclo[1.1.1]pentane Analogues

In the context of drug development, the synthesis of bicyclo[1.1.1]pentane analogues is crucial. Ma et al. (2019) reported a methodology for synthesizing such analogues, highlighting the role of 2-butylcyclopentanone and similar compounds in the development of new pharmaceuticals (Xiaoshen Ma et al., 2019).

Asymmetric Cyclization Reactions

The compound's potential in asymmetric synthesis was investigated by Taura et al. (1989), who used rhodium complexes with chiral ligands to cyclize prochiral derivatives, yielding chiral cyclopentanones. This research is relevant for the stereoselective synthesis of 2-butylcyclopentanone (Y. Taura et al., 1989).

properties

IUPAC Name

2-butylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQYRXDJFINJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883619
Record name Cyclopentanone, 2-butyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylcyclopentanone

CAS RN

934-42-9
Record name 2-Butylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanone, 2-butyl-
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Record name Cyclopentanone, 2-butyl-
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Record name Cyclopentanone, 2-butyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylcyclopentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
J Yang, S Li, N Li, W Wang, A Wang… - Industrial & …, 2015 - ACS Publications
… According to the GC-MS spectrum of liquid HDO products (Figures S9–S11), there were still some oxygenates such as 2-butylcyclopentanone (ie, compound 5 in Scheme 2) and 2,5-…
Number of citations: 59 pubs.acs.org
BB Snider, M Lobera, TP Marien - The Journal of Organic …, 2003 - ACS Publications
EtAlCl 2 -induced cyclization of chiral γ,δ-unsaturated ketones 11c and 17b takes place mainly from the expected face. The selectivity is modest for 11c (60:40) in which the large …
Number of citations: 12 pubs.acs.org
LN Stukanova, NV Zhdanova, VI Yepishev… - Petroleum Chemistry …, 1965 - Elsevier
… of 2-butylcyclopentanone. The reaction was effected by boiling 140 g (1 mole) 2-butylcyclopentanone in … hydroxide (0.5% of the weight of 2-butylcyclopentanone) and 50 ml dry toluene (…
Number of citations: 2 www.sciencedirect.com
NS Abbaszadeh - ppor.az
… So, during the condensation of 2-butylcyclopentanone with 1,3-butanediol, the yield of spiroacetal is 81.4 %, in the case of 2-n-pentylcyclopentanone 78.4 %, in the case of 2-n-…
Number of citations: 2 www.ppor.az
CS Sell, D LA - 1983 - img.perfumerflavorist.com
Jasmone (1) and methyl jasmonate (2) are well known and organoleptically important constituents of the essential oil, concrete and absolute of jasmin (Jasminiwn gr-andiflorum), …
Number of citations: 3 img.perfumerflavorist.com
Z Aizenshtat, M Hausmann, Y Pickholtz… - The Journal of …, 1977 - ACS Publications
… The latter was isomerized and reduced to 2-butylcyclopent-2-enone and 2-butylcyclopentanone, respectively, by IrCl(CO)(PPh3) under the condition described for 2,5-…
Number of citations: 3 pubs.acs.org
EJ Corey, RHK Chen - Tetrahedron Letters, 1973 - Elsevier
CH3 V crystallme yellow bmyclm derivative VI, mp lOl-103”, when 1, 2-dibromoethane rather than methyl iodide was used in the above described experiment. A number of practical uses …
Number of citations: 40 www.sciencedirect.com
WG Kofron, MK Yeh - The Journal of Organic Chemistry, 1976 - ACS Publications
The oxime prepared from 2-butanone consists of 72% of the E and 28% of the Z isomer. 8 When a solution of this oxime mixture in tetrahydrofuran was treated with 2 molar equiv of …
Number of citations: 97 pubs.acs.org
FB Burns, TH Morton - Journal of the American Chemical Society, 1976 - ACS Publications
… 3 (90% ¿2, 10% d\) and 4 (>99% ¿2),18 2-«-butylcyclopentanone (5),20 and 2,2-dideuterio-n-butyl tosylate21 were prepared by previously published procedures. Prior to EBFlow …
Number of citations: 30 pubs.acs.org
RK Sehgal - 1968 - search.proquest.com
… A represent s 2-butylcyclopentanone (% of total produet). Nigs . B and C represent the ratio of the cis- and trans-2butylcyclopentarnoll respectively obtained in the hydrogenation of 2–…
Number of citations: 4 search.proquest.com

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